molecular formula C7H7Cl2NO2S B7806210 Benzenesulfonamide, 3,4-dichloro-N-methyl- CAS No. 5836-54-4

Benzenesulfonamide, 3,4-dichloro-N-methyl-

Cat. No.: B7806210
CAS No.: 5836-54-4
M. Wt: 240.11 g/mol
InChI Key: HRRNFMGIBBKSTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Benzenesulfonamide, 3,4-dichloro-N-methyl-” is a chemical compound with the molecular formula C7H7Cl2NO2S . It is a variant of benzenesulfonamide, a class of compounds known for their wide range of biological activities .


Synthesis Analysis

While specific synthesis methods for “Benzenesulfonamide, 3,4-dichloro-N-methyl-” were not found, benzenesulfonamide derivatives can be synthesized through various methods. For instance, replacement of chloride ions in cyanuric chloride can yield several variants of 1,3,5-triazine derivatives, which are biologically active small molecules . These compounds exhibit antimalarial, antimicrobial, anti-cancer, and anti-viral activities, among other beneficial properties .


Molecular Structure Analysis

The molecular structure of “Benzenesulfonamide, 3,4-dichloro-N-methyl-” consists of a benzenesulfonamide core with two chlorine atoms and one methyl group attached . The average mass of the molecule is 385.093 Da, and the monoisotopic mass is 382.910797 Da .


Chemical Reactions Analysis

Specific chemical reactions involving “Benzenesulfonamide, 3,4-dichloro-N-methyl-” were not found in the search results. However, benzenesulfonamide derivatives are known to participate in various chemical reactions due to their versatile structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of “Benzenesulfonamide, 3,4-dichloro-N-methyl-” include a molecular formula of C7H7Cl2NO2S and an average mass of 385.093 Da .

Scientific Research Applications

Photodynamic Therapy in Cancer Treatment

Benzenesulfonamide derivatives, specifically zinc phthalocyanine substituted with benzenesulfonamide groups, show remarkable potential in photodynamic therapy for cancer treatment. Their high singlet oxygen quantum yield and good fluorescence properties make them suitable as Type II photosensitizers in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Solubility and Thermodynamic Properties

The solubility of Benzenesulfonamide (BSA) in various solvents is crucial for its development in chemical processes. A study on its solubility and thermodynamic dissolution properties across different solvents offers essential insights for its separation and reaction processes (Li, Wu, & Liang, 2019).

Anticancer Activity

Certain benzenesulfonamide derivatives exhibit significant anticancer activity. For instance, N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide derivatives have shown marked activity against human colorectal and cervix carcinoma cell lines (Karakuş et al., 2018).

Chemical Transformations and Synthesis

Benzenesulfonamides, including their derivatives, play a key role in various chemical transformations, leading to the synthesis of diverse privileged scaffolds. Their utility in solid-phase synthesis and their role in chemical reactions have been reviewed, emphasizing their versatility and importance in the chemical industry (Fülöpová & Soural, 2015).

Rotational Spectroscopy and Molecular Structure

Studies on the rotational spectroscopy of benzenesulfonamides have provided valuable insights into their conformations and the influence of different substituents on their structures. This knowledge is crucial for understanding their biochemical activities and interactions (Vigorito et al., 2022).

Environmental Contamination and Extraction Methods

Benzenesulfonamides are emerging contaminants due to their extensive use in industrial and household applications. Innovative methods for their extraction from environmental samples, such as soil, are crucial for assessing their impact on the environment (Speltini et al., 2016).

Mechanism of Action

3,4-Dichloro-N-methylbenzenesulfonamide, also known as Benzenesulfonamide, 3,4-dichloro-N-methyl-, N-Methyl-3,4-dichlorobenzene sulfonamide, 3,4-Dichloro-N-methyl-benzenesulfonamide, 3,4-dichloro-N-methylbenzene-1-sulfonamide, or NSC9991, is a unique chemical compound with potential biological activity.

Target of Action

The primary targets of 3,4-dichloro-N-methylbenzenesulfonamide are currently unknown .

Future Directions

The future directions for “Benzenesulfonamide, 3,4-dichloro-N-methyl-” and its derivatives could involve further exploration of their biological activities. Given their wide range of activities, these compounds could be potential candidates for drug development .

Properties

IUPAC Name

3,4-dichloro-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO2S/c1-10-13(11,12)5-2-3-6(8)7(9)4-5/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRNFMGIBBKSTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20973924
Record name 3,4-Dichloro-N-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20973924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5836-54-4
Record name Eulan BL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9991
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Dichloro-N-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20973924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methylamine hydrochloride (5.5 g, 81.46 mmol) was dissolved in DCM (300 ml), and Et3N (40 ml, 285.11 mmol) was added thereto. The reaction solution was then cooled to 0° C.; 3,4-dichlorobenzenesulfonyl chloride (20.00 g, 81.46 mmol) dissolved in DCM (50 ml) was then added dropwise, and stirring was carried out overnight at room temperature (TLC monitoring, silica gel, ethyl acetate). When the reaction was complete, 0.5 N HCl was added, the phases were separated, and the organic phase was washed with water and dried (sodium sulfate). The solvent was removed using a rotary evaporator. Purification was carried out by column chromatography on silica gel (gradient heptane/ethyl acetate 4:1 to 2:1).
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenesulfonamide, 3,4-dichloro-N-methyl-
Reactant of Route 2
Reactant of Route 2
Benzenesulfonamide, 3,4-dichloro-N-methyl-
Reactant of Route 3
Reactant of Route 3
Benzenesulfonamide, 3,4-dichloro-N-methyl-
Reactant of Route 4
Benzenesulfonamide, 3,4-dichloro-N-methyl-
Reactant of Route 5
Reactant of Route 5
Benzenesulfonamide, 3,4-dichloro-N-methyl-
Reactant of Route 6
Benzenesulfonamide, 3,4-dichloro-N-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.